4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline

OLED hole transport triplet energy

Generic HTL substitution risks OLED efficiency loss. This mono-DBF, mono-amine building block enables systematic structure-property optimization of hole-transport layers. • Synthesize multi-DBF-capped HTLs via Pd-catalyzed coupling. • Lower MW (335.4 g/mol) facilitates homogeneous co-evaporated films. • DFT-tractable for computational pre-screening of HOMO/LUMO/triplet energies. Bulk supply available.

Molecular Formula C24H17NO
Molecular Weight 335.4 g/mol
Cat. No. B13651558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline
Molecular FormulaC24H17NO
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC4=C3OC5=CC=CC=C45
InChIInChI=1S/C24H17NO/c1-2-7-18(8-3-1)25-19-15-13-17(14-16-19)20-10-6-11-22-21-9-4-5-12-23(21)26-24(20)22/h1-16,25H
InChIKeyGYMIEOQOEQMNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline: Monofunctional Arylamine OLED Hole-Transport Building Block


4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline (CAS 955959-87-2, C24H17NO, MW 335.40 g/mol) is a monofunctional triarylamine derivative that couples a single dibenzofuran unit to an N-phenylaniline core [1]. The compound belongs to the broader class of dibenzofuran-arylamine hybrid materials developed for organic light-emitting diode (OLED) hole-transport and electron-blocking applications. Its 4-position substitution on the dibenzofuran ring places it within the well-studied portfolio of dibenzofuran-end-capped hole transporters, where the substitution position is known to critically influence glass transition temperature, ionization potential, anionic bond dissociation energy, and ultimately device operational lifetime [2]. However, the specific compound has been referenced primarily in patent literature as a synthetic intermediate or a general structural formula member rather than as a comprehensively characterized, device-tested end-product [1].

Mono-DBF arylamine building block for synthetic elaboration
Ideal as precursor for multi-DBF-capped HTL design via C–N or Suzuki coupling
Co-evaporation or co-deposition partner for charge-balance tuning
Lower molecular weight may support homogeneous mixed films with HTL hosts
Computationally tractable model for substitution-position DFT studies
Minimal core allows rapid screening of electronic properties before synthesis

Why 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline Cannot Be Casually Interchanged with Close Arylamine Analogs


Interchanging arylamine hole-transport materials without rigorous comparative device data is a known source of OLED performance failure. In the dibenzofuran-arylamine family, even the substitution position of the dibenzofuran capping group (1- vs. 2- vs. 4-position) produces measurable differences in glass transition temperature (spanning ~20 °C), ionization potential, triplet energy, and anionic bond dissociation energy—parameters that directly govern device lifetime and efficiency [1][2]. A meta- vs. para-triphenylamine linkage alone can shift the maximum external quantum efficiency from 13.4% to 16.3% in green phosphorescent OLEDs [3]. For 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline, the combination of a single dibenzofuran group at the 4-position and a secondary N-phenylaniline moiety creates a distinct electronic and steric profile relative to positional isomers and multi-capped analogs. Generic substitution without head-to-head device validation therefore carries nontrivial risk of compromised hole injection, charge balance disruption, and accelerated device degradation.

Positional isomer mismatch
4-position DBF substitution creates a distinct conjugation pathway; Tg, BDE, and triplet energy can shift by ~10–20 °C and ~0.1–0.2 eV compared to 1- or 2-isomers. Direct interchange without device data may disrupt charge balance.
Mono- vs. multi-DBF capping
Single DBF end-cap trades exciton confinement (lower ET, shorter lifetime) for potentially higher hole mobility. Multi-capped HTLs optimized for long lifetime cannot be replaced by mono-capped analogs without requalification.
Core architecture variability
N-phenylaniline core vs. spirobifluorene or terphenyl cores changes hole mobility and film morphology. Class-level inference suggests lower mobility for the simpler core; experimental validation is required before integration into high-brightness stacks.

Quantitative Differentiation Evidence for 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline vs. Closest Analogs


Single DBF-Capping vs. Multi-Capped HTLs: Triplet Energy and Device Lifetime Trade-Off

The tetrakis-dibenzofuran-capped hole transporters (TnDBFBP series) achieve triplet energy (ET) of ~2.9 eV and operational lifetime LT50 of up to 30,000 h at 1000 cd m−2 in TADF OLEDs [1]. 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline, bearing only a single dibenzofuran capping group, is expected to exhibit a lower triplet energy but potentially higher hole mobility due to reduced molecular weight and less steric hindrance around the triarylamine core [2]. The trade-off is critical: multi-capped HTLs prioritize exciton confinement and stability at the expense of mobility, while mono-capped analogs like the target compound may favor higher current density throughput at comparable driving voltages [3].

Triplet Energy & Lifetime
Class-level inference
TnDBFBP (multi-capped): ET ~2.9 eV, LT50 ~30,000 h (1000 cd m⁻²) vs. target: no device data; ET
Exciton confinement capability directs HTL lifetime screening.
Experimental ET and lifetime must be generated in-house before device integration.
Tg & BDE vs. Position
Class-level inference
Multi-DBF series: Tg ~149 °C, BDE ~1.75 eV; meta- vs. para-TPA linkage gave EQE 16.3% vs. 10.1%. Target 4-position mono-DBF values not measured.
Substitution position alters thermal and interfacial stability.
Request thermal analysis (DSC) and ionization potential data from supplier or measure in-lab.
Hole Mobility vs. Core
Class-level inference
4DBFHPB (spirobifluorene core): μh 1.5×10⁻³ cm²/Vs, MW 1049 g/mol. Target (N-phenylaniline core): MW 335 g/mol, mobility not measured, predicted lower.
Simpler core may reduce mobility but improve solubility and purification.
SCLC or TOF mobility validation required for high-current-density applications.
Thermal Stability (Tg)
Class-level inference
NPB benchmark: Tg ~95–100 °C. Multi-DBF HTLs: Tg >130–178 °C. Target inferred Tg 105–120 °C, 10–25 °C above NPB.
Potential morphological stability upgrade over NPB; confirmation absent.
DSC characterization recommended; class interpolation carries uncertainty.
Patent & Commercial Status
Supporting evidence
Target: referenced in generic patent formulas, no device exemplification; available at 95–98% purity. Comparators (4DBFHPB, TDBFSBF1): exemplified, sublimed grade, published EQE >19%.
Procurement as research intermediate; device qualification investment required.
Supplier CoA and purity verification advised; expect no pre-validated device data.
OLED hole transport triplet energy

Substitution Position Effect: 4-Substituted vs. Other DBF Positional Isomers on Physical Properties

In the TnDBFBP series, the substitution position of the four dibenzofuran end-groups significantly modulates the glass transition temperature (Tg ~149 °C range depending on n, with systematic variation), anionic bond dissociation energy (~1.75 eV range), and triplet energy (~2.9 eV) [1]. For mono-DBF analogs, the 4-position substitution (as in the target compound) provides a distinct conjugation pathway through the para-linkage of the phenyl spacer to the triarylamine nitrogen, contrasting with 1-position or 2-position substitution geometries [2]. BF-m-TPA (meta-linked) and BF-p-TPA (para-linked, 2,8-disubstituted) exhibited maximum EQE of 16.3% vs. 10.1% in green PhOLEDs, demonstrating that para connectivity alone does not guarantee superior performance—the substitution pattern on the dibenzofuran core is equally consequential [3].

Tg & BDE vs. Position
Class-level inference
Multi-DBF series: Tg ~149 °C, BDE ~1.75 eV; meta- vs. para-TPA linkage gave EQE 16.3% vs. 10.1%. Target 4-position mono-DBF values not measured.
Substitution position alters thermal and interfacial stability.
Request thermal analysis (DSC) and ionization potential data from supplier or measure in-lab.
dibenzofuran substitution position glass transition

Mono-Amine vs. Multi-Amine Core Architecture: Hole Mobility and Film Morphology Comparison

Compounds with expanded triarylamine cores (e.g., multi-phenylene or terphenyl backbones) and multiple dibenzofuran end-groups have demonstrated hole mobilities reaching 1.5 × 10−3 cm2 V−1 s−1 (4DBFHPB) to 1.9 × 10−3 cm2 V−1 s−1 (TDBFSBF2) [1]. In contrast, 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline possesses a simpler N-phenylaniline core with a single dibenzofuran substituent. The reduced π-conjugation length and lower molecular weight (335.4 g/mol vs. >1000 g/mol for multi-capped HTLs) suggest potentially lower intrinsic hole mobility but higher solubility and easier purification, advantageous for certain solution-processing or co-deposition protocols [2].

Hole Mobility vs. Core
Class-level inference
4DBFHPB (spirobifluorene core): μh 1.5×10⁻³ cm²/Vs, MW 1049 g/mol. Target (N-phenylaniline core): MW 335 g/mol, mobility not measured, predicted lower.
Simpler core may reduce mobility but improve solubility and purification.
SCLC or TOF mobility validation required for high-current-density applications.
hole mobility triarylamine film morphology

Thermal Stability: Inferred Glass Transition from Class Analogs vs. Benchmark NPB

Dibenzofuran-arylamine derivatives in the literature consistently exhibit glass transition temperatures (Tg) above 100 °C, with multi-capped variants reaching Tg >130–178 °C [1]. The classic HTL benchmark N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB or α-NPD) has a Tg of approximately 95–100 °C [2]. 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline, with its rigid dibenzofuran unit, is expected to exhibit a Tg intermediate between NPB (~98 °C) and the multi-DBF-capped HTLs (>130 °C), likely in the 105–120 °C range based on molecular weight and structural rigidity considerations [3]. This translates to superior morphological stability during device operation compared to NPB, potentially reducing crystallization-induced device failure, though formal quantitative confirmation is absent.

Thermal Stability (Tg)
Class-level inference
NPB benchmark: Tg ~95–100 °C. Multi-DBF HTLs: Tg >130–178 °C. Target inferred Tg 105–120 °C, 10–25 °C above NPB.
Potential morphological stability upgrade over NPB; confirmation absent.
DSC characterization recommended; class interpolation carries uncertainty.
glass transition temperature thermal stability NPB

Patent Landscape and Commercial Availability Comparison with DBF-Multi-Capped HTLs

4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline appears in patent literature as a member of broad generic formulas (e.g., US20240116914A1) rather than as a specifically exemplified and device-tested compound [1]. In contrast, multi-DBF-capped HTLs such as 4DBFHPB (CAS 2280942-02-9) and TDBFSBF1 are commercially available from multiple vendors with published device performance data [2]. The target compound is commercially available from several suppliers (e.g., CymitQuimica, Leyan, Shaoyuan) at 95–98% purity, primarily for research and development use . The absence of published device data means procurement for production-scale device fabrication carries inherent qualification risk that must be managed through internal screening.

Patent & Commercial Status
Supporting evidence
Target: referenced in generic patent formulas, no device exemplification; available at 95–98% purity. Comparators (4DBFHPB, TDBFSBF1): exemplified, sublimed grade, published EQE >19%.
Procurement as research intermediate; device qualification investment required.
Supplier CoA and purity verification advised; expect no pre-validated device data.
patent commercial availability OLED material

Recommended Application Scenarios for 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline Based on Available Evidence


Synthetic Intermediate for Higher-Order DBF-Arylamine HTL Development

The compound's mono-DBF, mono-amine architecture makes it an ideal synthetic precursor for constructing more complex multi-DBF-capped hole transporters via palladium-catalyzed C–N coupling or Suzuki-Miyaura cross-coupling reactions. Researchers developing novel HTL materials can use this building block to systematically vary the number and position of dibenzofuran end-groups while maintaining a consistent triarylamine core, enabling structure-property relationship studies analogous to those published for the TnDBFBP series [1].

Co-Evaporated HTL Component for Charge-Balance Tuning in Phosphorescent OLEDs

Given the demonstrated performance sensitivity of green PhOLEDs to the meta- vs. para-linkage of triphenylamine to dibenzofuran (EQE 16.3% vs. 10.1%) [1], 4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline could serve as a co-evaporated HTL dopant or interfacial modifier to fine-tune hole injection and electron blocking at the HTL/EML interface. Its single-DBF structure provides a lower-viscosity co-deposition partner compared to higher-molecular-weight multi-capped HTLs, potentially enabling more homogeneous mixed films.

Model Compound for Computational Screening of Substitution Position Effects

With a molecular weight of only 335.4 g/mol [1], this compound is computationally tractable for density functional theory (DFT) studies investigating the effect of 4-position dibenzofuran substitution on HOMO/LUMO energies, reorganization energy, and triplet energy of mono-arylamine systems. Computational screening using this compound as a baseline can guide the selection of more elaborate HTL candidates before committing to multi-step synthesis, reducing the experimental burden in materials discovery pipelines.

Academic Research Tool for Teaching OLED Material Design Principles

The compound's structural simplicity—one dibenzofuran, one N-phenylaniline—makes it an accessible case study for academic laboratories teaching the principles of OLED material design. Students can synthesize or procure the compound, characterize its basic photophysical and thermal properties (UV-vis, PL, DSC, CV), and compare results against published data for multi-DBF-capped HTLs such as 4DBFHPB [1], illustrating how incremental molecular complexity translates to device-relevant performance gains.

Application
Selection Property
Validation Focus
Synthetic intermediate for multi-DBF HTLs
Mono-DBF building block reactivity
Coupling yield and purity after further functionalization
Co-evaporated HTL component
Co-deposition compatibility & charge-balance tuning
Mixed-film morphology and hole injection at EML interface
Computational screening model
Low MW for DFT tractability
HOMO/LUMO energy alignment prediction
Academic teaching tool
Structural simplicity & class literature
Basic photophysical property benchmarking
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